6-Methylhydroxyangolensate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-[(1S,3S,7R,8R,9R,12S,13S)-13-(furan-3-yl)-6,6,8,12-tetramethyl-17-methylidene-5,15-dioxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]-2-hydroxyacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O8/c1-14-16-7-9-25(4)22(15-8-10-33-13-15)34-19(29)12-27(14,25)35-18-11-17(28)24(2,3)21(26(16,18)5)20(30)23(31)32-6/h8,10,13,16,18,20-22,30H,1,7,9,11-12H2,2-6H3/t16-,18-,20-,21-,22-,25-,26-,27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOYZKWCPWBKPIG-KDSQYEHRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C2(C3CCC4(C(OC(=O)CC4(C3=C)OC2CC1=O)C5=COC=C5)C)C)C(C(=O)OC)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]3C(=C)[C@]1(CC(=O)O[C@H]2C4=COC=C4)O[C@@H]5[C@]3([C@H](C(C(=O)C5)(C)C)[C@@H](C(=O)OC)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling 6-Methylhydroxyangolensate: A Technical Guide to its Origins and Natural Sources

For Immediate Release

This technical guide provides a comprehensive overview of the origins and natural sources of 6-Methylhydroxyangolensate, a limonoid of interest to researchers, scientists, and drug development professionals. This document details the biosynthetic pathways, natural occurrences, and experimental protocols for the isolation and characterization of this compound.

Introduction

6-Methylhydroxyangolensate is a naturally occurring tetranortriterpenoid, belonging to the limonoid class of secondary metabolites. Limonoids are known for their wide range of biological activities, and 6-Methylhydroxyangolensate has been investigated for its potential therapeutic properties. Understanding its natural origins is crucial for sustainable sourcing and further research into its pharmacological applications.

Natural Sources

The primary natural source of 6-Methylhydroxyangolensate identified to date is the African mahogany tree, Khaya grandifoliola (family Meliaceae).[1][2][3] This compound has been successfully isolated from the stem bark of this tree.[1][2] While other species of the Khaya genus are known to produce a variety of limonoids, Khaya grandifoliola is the most prominently cited source for 6-Methylhydroxyangolensate.

Biosynthesis

The biosynthesis of 6-Methylhydroxyangolensate follows the general pathway for limonoid synthesis in plants. This intricate process originates from the mevalonate (MVA) pathway, which produces the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

A proposed biosynthetic pathway is outlined below:

Experimental Protocols

The isolation and purification of 6-Methylhydroxyangolensate from its natural source, Khaya grandifoliola, typically involves solvent extraction followed by chromatographic separation. The following is a representative protocol based on methodologies described for the isolation of limonoids from this genus.

Plant Material Collection and Preparation

-

Fresh stem bark of Khaya grandifoliola is collected.

-

The bark is air-dried in the shade for several weeks to reduce moisture content.

-

The dried bark is then ground into a coarse powder to increase the surface area for extraction.

Extraction

-

The powdered bark is subjected to cold maceration with a solvent of intermediate polarity, such as ethyl acetate, for an extended period (e.g., 72 hours) with occasional agitation.

-

The process is repeated multiple times to ensure exhaustive extraction.

-

The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

A multi-step chromatographic approach is employed to isolate 6-Methylhydroxyangolensate from the complex crude extract.

References

Elucidation of the Biosynthetic Pathway of 6-Methylhydroxyangolensate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylhydroxyangolensate, a limonoid isolated from the medicinal plant Khaya grandifoliola, has garnered interest for its potential biological activities. Understanding its biosynthesis is crucial for sustainable production and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of 6-Methylhydroxyangolensate, drawing upon the established principles of limonoid biosynthesis in the Meliaceae family. While the precise enzymatic steps for this specific compound remain to be fully elucidated, this document synthesizes current knowledge to propose a scientifically grounded pathway. It details the likely precursor molecules, key enzymatic transformations, and the classes of enzymes involved. Furthermore, this guide outlines general experimental protocols and data presentation strategies that are instrumental in the characterization of such natural product biosynthetic pathways.

Introduction to 6-Methylhydroxyangolensate and Limonoids

6-Methylhydroxyangolensate is a member of the limonoid class of secondary metabolites, which are highly oxygenated and modified triterpenoids. Limonoids are predominantly found in plants of the Meliaceae (mahogany family) and Rutaceae (citrus family) and are known for a wide range of biological activities, including insecticidal, anti-inflammatory, and anticancer properties. 6-Methylhydroxyangolensate is structurally related to other angolensate-type limonoids, such as methyl angolensate, which is also found in Khaya species. The elucidation of its biosynthetic pathway is a key step towards harnessing its full potential through biotechnological approaches.

Proposed Biosynthetic Pathway of 6-Methylhydroxyangolensate

The biosynthesis of 6-Methylhydroxyangolensate is proposed to follow the general pathway of limonoid formation, originating from the ubiquitous triterpenoid precursor, 2,3-oxidosqualene. The pathway can be conceptually divided into three main stages:

-

Formation of the Tetracyclic Triterpenoid Precursor: The pathway initiates with the cyclization of 2,3-oxidosqualene to form a protolimonoid skeleton, such as tirucallol or euphol.

-

Oxidative Modifications and Rearrangements: The protolimonoid undergoes a series of oxidative modifications, including rearrangements and ring cleavage, to form the basic angolensate core. These reactions are primarily catalyzed by cytochrome P450 monooxygenases.

-

Tailoring Reactions: The final steps involve specific hydroxylation and methylation events to yield 6-Methylhydroxyangolensate.

Key Precursors and Intermediates

| Precursor/Intermediate | Description |

| 2,3-Oxidosqualene | The universal precursor for triterpenoid biosynthesis, formed from the isoprenoid pathway. |

| Tirucallol/Euphol | Protolimonoid skeletons formed by the cyclization of 2,3-oxidosqualene. |

| Protomeliacins | Intermediates resulting from initial oxidative modifications of the protolimonoid skeleton. |

| Methyl Angolensate | A structurally related limonoid and the likely direct precursor to 6-Methylhydroxyangolensate. |

| 6-Hydroxyangolensate | A putative intermediate resulting from the hydroxylation of a precursor. |

Enzymatic Transformations

The following table summarizes the key enzymatic reactions likely involved in the biosynthesis of 6-Methylhydroxyangolensate.

| Step | Reaction | Enzyme Class (Putative) |

| 1 | Cyclization of 2,3-oxidosqualene | Oxidosqualene cyclase (OSC) |

| 2 | Multiple Oxidations & Rearrangements | Cytochrome P450 Monooxygenases (CYP450s) |

| 3 | Formation of Angolensate Core | Cytochrome P450 Monooxygenases (CYP450s) |

| 4 | Hydroxylation at C-6 | Cytochrome P450 Monooxygenase (CYP450) |

| 5 | Methylation of Carboxyl Group | S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) |

Visualizing the Biosynthetic Pathway and Experimental Logic

Putative Biosynthetic Pathway of 6-Methylhydroxyangolensate

Caption: Putative biosynthetic pathway of 6-Methylhydroxyangolensate.

General Experimental Workflow for Pathway Elucidation

Caption: General experimental workflow for biosynthetic pathway elucidation.

Detailed Methodologies for Key Experiments

The elucidation of a biosynthetic pathway is a multi-step process that combines analytical chemistry, molecular biology, and biochemistry. Below are detailed protocols for key experiments typically employed.

Metabolite Extraction and Analysis

-

Objective: To identify and quantify 6-Methylhydroxyangolensate and putative intermediates in Khaya grandifoliola.

-

Protocol:

-

Sample Preparation: Collect fresh plant material (e.g., leaves, bark, or seeds), flash-freeze in liquid nitrogen, and lyophilize. Grind the dried tissue to a fine powder.

-

Extraction: Extract the powdered tissue with a suitable solvent system, such as methanol or a mixture of dichloromethane and methanol. Use sonication or shaking for a defined period to ensure efficient extraction.

-

Fractionation (Optional): For complex extracts, perform preliminary fractionation using solid-phase extraction (SPE) or liquid-liquid partitioning to enrich for limonoids.

-

Analysis:

-

High-Performance Liquid Chromatography (HPLC): Separate the extract components on a C18 column using a gradient of water and acetonitrile, both often containing a small amount of formic acid to improve peak shape. Monitor the eluent with a UV-Vis detector.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Couple the HPLC system to a mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass determination and fragmentation analysis (MS/MS) to identify known and unknown compounds based on their mass and fragmentation patterns.

-

-

Quantification: Use an authenticated standard of 6-Methylhydroxyangolensate (if available) to create a calibration curve for absolute quantification. If a standard is not available, relative quantification can be performed based on peak areas.

-

Transcriptome Sequencing and Analysis

-

Objective: To identify candidate genes encoding biosynthetic enzymes by analyzing the gene expression profile of Khaya grandifoliola.

-

Protocol:

-

RNA Extraction: Extract total RNA from tissues known to accumulate 6-Methylhydroxyangolensate using a commercial kit or a TRIzol-based method. Assess RNA quality and quantity using a spectrophotometer and an Agilent Bioanalyzer.

-

Library Preparation and Sequencing: Prepare an mRNA sequencing library using a kit that includes poly(A) selection, fragmentation, reverse transcription, and adapter ligation. Sequence the library on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Bioinformatic Analysis:

-

Quality Control: Trim low-quality reads and remove adapter sequences using tools like Trimmomatic.

-

De Novo Assembly: If a reference genome is unavailable, assemble the high-quality reads into transcripts using assemblers like Trinity or SPAdes.

-

Gene Annotation: Annotate the assembled transcripts by comparing their sequences against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot, and KEGG) using BLASTx. Identify transcripts with homology to known triterpenoid biosynthetic enzymes, particularly cytochrome P450s and O-methyltransferases.

-

Differential Expression Analysis: If comparing tissues with high and low levels of the target compound, perform differential gene expression analysis to identify upregulated genes in the high-producing tissue.

-

-

Heterologous Expression and Enzyme Assays

-

Objective: To functionally characterize candidate biosynthetic enzymes.

-

Protocol:

-

Gene Cloning: Amplify the full-length coding sequences of candidate genes from cDNA synthesized from the extracted RNA. Clone the amplified genes into an appropriate expression vector (e.g., pET vector for E. coli or pYES-DEST52 for yeast).

-

Heterologous Expression: Transform the expression constructs into a suitable host (E. coli BL21(DE3) or Saccharomyces cerevisiae). Induce protein expression under optimized conditions (e.g., IPTG for E. coli, galactose for yeast).

-

Protein Purification (Optional but Recommended): If the protein is tagged (e.g., with a His-tag), purify the recombinant protein from the cell lysate using affinity chromatography (e.g., Ni-NTA).

-

Enzyme Assays:

-

Reaction Mixture: Prepare a reaction mixture containing the purified enzyme (or crude cell extract), a suitable buffer, the putative substrate (e.g., methyl angolensate for a hydroxylase assay), and any necessary cofactors (e.g., NADPH and a cytochrome P450 reductase for CYP450s; S-adenosyl-L-methionine for OMTs).

-

Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

-

Product Analysis: Stop the reaction (e.g., by adding an organic solvent) and extract the products. Analyze the product formation using HPLC or LC-MS by comparing the retention time and mass spectrum with an authentic standard (if available) or by structural elucidation of the novel product.

-

-

Conclusion and Future Directions

The elucidation of the biosynthetic pathway of 6-Methylhydroxyangolensate is still in its early stages. The proposed pathway in this guide, based on the well-established principles of limonoid biosynthesis, provides a solid framework for future research. The immediate next steps should focus on the identification and functional characterization of the specific cytochrome P450s and O-methyltransferases from Khaya grandifoliola that are responsible for the final tailoring steps. The successful reconstitution of the entire pathway in a heterologous host would be the ultimate validation and would open the door for the sustainable production of 6-Methylhydroxyangolensate and its derivatives for further pharmacological evaluation. This would be a significant advancement for the fields of natural product chemistry, synthetic biology, and drug discovery.

What is the chemical structure and stereochemistry of 6-Methylhydroxyangolensate?

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylhydroxyangolensate, a complex mexicanolide-type limonoid, has been identified as a constituent of plants from the Khaya genus, particularly Khaya grandifoliola. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, and known biological activities. While detailed spectroscopic and isolation protocols remain dispersed in the literature, this document consolidates available information to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

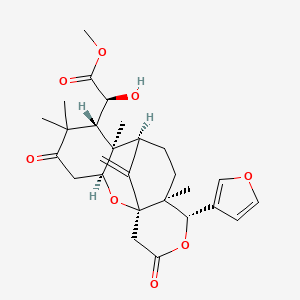

Chemical Structure and Stereochemistry

6-Methylhydroxyangolensate is a tetranortriterpenoid characterized by a highly oxygenated and rearranged carbon skeleton. Its systematic IUPAC name is methyl (2S)-2-[(1S,3S,7R,8R,9R,12S,13S)-13-(furan-3-yl)-6,6,8,12-tetramethyl-17-methylidene-5,15-dioxo-2,14-dioxatetracyclo[7.7.1.0¹’¹².0³’⁸]heptadecan-7-yl]-2-hydroxyacetate . This nomenclature precisely defines the absolute configuration at its numerous chiral centers, which is crucial for its biological function and potential therapeutic applications.

The core structure is a complex tetracyclic system featuring a furan ring, a characteristic feature of many limonoids, and an exocyclic methylene group. The molecule also possesses two lactone rings and a methyl hydroxyacetate side chain.

Table 1: Chemical Identifiers for 6-Methylhydroxyangolensate

| Identifier | Value |

| CAS Number | 22255-07-8[1][2][3] |

| Molecular Formula | C₂₇H₃₄O₈[1][2] |

| Molecular Weight | 486.56 g/mol |

| IUPAC Name | methyl (2S)-2-[(1S,3S,7R,8R,9R,12S,13S)-13-(furan-3-yl)-6,6,8,12-tetramethyl-17-methylidene-5,15-dioxo-2,14-dioxatetracyclo[7.7.1.0¹’¹².0³’⁸]heptadecan-7-yl]-2-hydroxyacetate |

| SMILES | C[C@@]12CC[C@H]3C(=C)[C@]1(CC(=O)O[C@H]2C4=COC=C4)O[C@@H]5[C@]3(--INVALID-LINK--C(C(=O)OC)O)C |

A two-dimensional representation of the chemical structure is provided below, generated from its SMILES notation.

Caption: 2D Chemical Structure of 6-Methylhydroxyangolensate.

Physicochemical and Spectroscopic Data

While specific spectral data is not available, the expected spectroscopic characteristics can be inferred from its structure:

-

¹H NMR: Signals corresponding to the furan ring protons, olefinic protons of the exocyclic methylene group, methoxy group protons, and numerous signals in the aliphatic region from the complex ring system are anticipated.

-

¹³C NMR: Resonances for the carbonyl carbons of the lactone and ester groups, carbons of the furan ring, olefinic carbons, and a multitude of signals for the tetracyclic core would be expected.

-

IR Spectroscopy: Characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O) of esters and lactones, and C-O stretching vibrations would be prominent.

-

Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the molecule would be observed, along with characteristic fragmentation patterns for limonoids, such as the loss of the furan ring or the side chain.

Isolation and Synthesis

Natural Source and Isolation

6-Methylhydroxyangolensate is a natural product isolated from the stem bark of Khaya grandifoliola (Meliaceae). The general procedure for the isolation of limonoids from this plant involves:

-

Extraction: The dried and powdered plant material is typically subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol.

-

Fractionation: The crude extract, often the ethyl acetate or methanol fraction, is then subjected to column chromatography over silica gel.

-

Purification: Further purification of the fractions is achieved through repeated column chromatography and often High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

The structural identification and confirmation are then carried out using the spectroscopic techniques mentioned previously.

Chemical Synthesis

As of the current literature, a total synthesis of 6-Methylhydroxyangolensate has not been reported. The structural complexity, with its numerous stereocenters and functional groups, presents a significant synthetic challenge.

Biological Activity and Potential Applications

Research has highlighted several biological activities of 6-Methylhydroxyangolensate, suggesting its potential as a lead compound in drug discovery.

Table 2: Reported Biological Activities of 6-Methylhydroxyangolensate

| Activity | Cell Line / Model | EC₅₀ / IC₅₀ | Reference |

| Anti-Hepatitis C Virus (HCV) | Huh7.5 cells (HCVcc system) | 41.60 ± 4.48 µM | |

| Antimalarial | Plasmodium falciparum (W2/Indochina clone) | 21.59 µg/ml | |

| Hepatoprotective | L-02 human hepatocyte cell line (Acetaminophen-induced toxicity) | Qualitative |

Anti-HCV Activity

Studies have shown that 6-Methylhydroxyangolensate (referred to in some literature as 17-epi-methyl-6-hydroxylangolensate) inhibits HCV infection by targeting the entry and replication stages of the viral life cycle. This suggests that the compound or its derivatives could be explored for the development of novel antiviral therapies.

Antimalarial Activity

The compound has demonstrated low to moderate in vitro activity against the chloroquine-resistant W2 strain of Plasmodium falciparum. While not a potent antimalarial on its own, its unique scaffold could serve as a starting point for the development of more active analogues.

Hepatoprotective Effects

6-Methylhydroxyangolensate has been shown to protect human hepatocyte cell lines against acetaminophen-induced toxicity, indicating potential applications in the management of drug-induced liver injury.

The workflow for investigating the anti-HCV activity can be summarized as follows:

Caption: Workflow for Anti-HCV Activity Assessment.

Conclusion

6-Methylhydroxyangolensate is a structurally complex natural product with a range of interesting biological activities, particularly in the areas of antiviral and hepatoprotective research. Its intricate stereochemistry and dense functionality make it a challenging but potentially rewarding target for both further biological investigation and synthetic efforts. This guide consolidates the currently available information to facilitate future research and development endeavors focused on this promising limonoid. Further studies are warranted to fully elucidate its mechanism of action and to explore its therapeutic potential.

References

6-Methylhydroxyangolensate: A Technical Overview of Biological Activities and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylhydroxyangolensate is a naturally occurring limonoid, a class of highly oxygenated triterpenoids, isolated from the bark and seeds of the African mahogany tree, Khaya grandifoliola C.D.C. (Meliaceae).[1] This technical guide provides a comprehensive summary of the currently known biological activities and pharmacological properties of 6-Methylhydroxyangolensate, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways. While research on this specific compound is nascent, this document consolidates the available evidence to support further investigation and drug development efforts.

Biological Activities and Pharmacological Properties

The primary reported biological activity of 6-Methylhydroxyangolensate is its in vitro antimalarial property. Additionally, broader studies on limonoids from Khaya grandifoliola suggest potential for other pharmacological effects, including neuroprotective, and antiviral activities.

Antimalarial Activity

6-Methylhydroxyangolensate has demonstrated modest in vitro activity against the chloroquine-resistant W2/Indochina clone of Plasmodium falciparum.[1] This finding is part of a broader investigation into the antimalarial potential of limonoids derived from Khaya grandifoliola.

Table 1: In Vitro Antimalarial Activity of 6-Methylhydroxyangolensate

| Compound | Parasite Strain | IC50 (µg/mL) | Reference |

| 6-Methylhydroxyangolensate | Plasmodium falciparum (W2/Indochina clone) | 21.59 | [Bickii et al., 2000][1] |

Other Potential Activities of Related Limonoids from Khaya grandifoliola

While specific data for 6-Methylhydroxyangolensate is limited, studies on other limonoids and extracts from Khaya grandifoliola indicate a range of biological activities. These findings suggest potential avenues for future research on 6-Methylhydroxyangolensate.

Table 2: Biological Activities of Other Limonoids and Extracts from Khaya grandifoliola

| Bioactivity | Compound/Extract | Assay | Key Findings | Reference |

| Neuroprotection | Decoction and hydro-ethanolic extracts of K. grandifoliola | Monoamine oxidase (MAO) inhibition | IC50 of 90.67 µg/mL (decoction) and 106.90 µg/mL (hydro-ethanolic) | [Khaya grandifololia exerts multitarget neuroprotective potential against neurodegenerative disorders: In vitro and in silico studies][2] |

| Decoction and hydro-ethanolic extracts of K. grandifoliola | 15-Lipoxygenase (15-LOX) inhibition | IC50 of 182.63 µg/mL (decoction) and 169.77 µg/mL (hydro-ethanolic) | [Khaya grandifololia exerts multitarget neuroprotective potential against neurodegenerative disorders: In vitro and in silico studies][2] | |

| Hepatoprotection | Limonoids (17-epi-methyl-6-hydroxylangolensate, 7-deacetoxy-7-oxogedunin, 7-deacetoxy-7R-hydroxygedunin) | Acetaminophen-induced hepatotoxicity in L-02 cells | Inhibition of JNK phosphorylation and mitochondrial translocation of p-JNK; induction of Nrf2 nuclear translocation. | [Limonoids from K. grandifoliola prevented mitochondrial p-JNK...] |

| Antiviral (Anti-HCV) | Limonoids (17-epi-methyl-6-hydroxylangolensate, 7-deacetoxy-7-oxogedunin, 7-deacetoxy-7R-hydroxygedunin) | Cell-culture derived HCV (HCVcc) system | Inhibition of HCV entry and replication, partly by blocking the CD81 receptor. | [Inhibitory activity of limonoids from Khaya grandifoliola C.DC (Meliaceae) against hepatitis C virus infection in vitro] |

| Cytotoxicity | Three limonoids (deacetylkhayanolide E, 6S-hydroxykhayalactone, and grandifolide A) | In vitro cytotoxicity assay | Found to be inactive. | [Limonoids from the stem bark of Khaya grandifoliola] |

It is important to note that the neuroprotective and anticancer activities have not been directly demonstrated for 6-Methylhydroxyangolensate, and further specific studies are required.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of 6-Methylhydroxyangolensate are not extensively published. The following represents a generalized protocol for in vitro antimalarial screening based on the available literature.

In Vitro Antimalarial Susceptibility Testing (General Protocol)

This protocol is a generalized representation and the specific details of the assay used to determine the IC50 of 6-Methylhydroxyangolensate can be found in the primary literature (Bickii et al., 2000).

-

Parasite Culture: The W2 clone of Plasmodium falciparum is maintained in a continuous culture of human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

-

Drug Preparation: A stock solution of 6-Methylhydroxyangolensate is prepared in an appropriate solvent (e.g., DMSO) and serially diluted to obtain a range of test concentrations.

-

Assay Plate Preparation: In a 96-well microtiter plate, the parasite culture (at a defined parasitemia and hematocrit) is incubated with the different concentrations of the test compound. Control wells with no drug and with a standard antimalarial drug (e.g., chloroquine) are included.

-

Incubation: The plates are incubated for a defined period (e.g., 24-48 hours) in a controlled environment (5% CO2, 5% O2, 90% N2).

-

Assessment of Parasite Growth Inhibition: Parasite growth is assessed using a variety of methods, such as:

-

Microscopy: Giemsa-stained smears are prepared from each well, and the number of parasitized red blood cells is counted.

-

Radioisotopic Method: Incorporation of a radiolabeled precursor (e.g., [3H]-hypoxanthine) into the parasite's nucleic acids is measured.

-

Enzyme-Linked Immunosorbent Assay (ELISA): Detection of parasite-specific proteins, such as lactate dehydrogenase (pLDH) or histidine-rich protein II (HRP-II).

-

-

Data Analysis: The results are expressed as the percentage of growth inhibition compared to the drug-free control. The IC50 value is calculated by plotting the inhibition percentage against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanisms of Action

Direct studies on the signaling pathways modulated by 6-Methylhydroxyangolensate are currently unavailable. However, research on a mixture of related limonoids from Khaya grandifoliola has elucidated a potential mechanism for their hepatoprotective effects against acetaminophen-induced toxicity. This involves the modulation of the c-Jun N-terminal kinase (JNK) signaling pathway and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Caption: Proposed hepatoprotective mechanism of limonoids from Khaya grandifoliola.

Experimental Workflows

The following diagram illustrates a general workflow for the isolation and biological screening of 6-Methylhydroxyangolensate from its natural source.

Caption: General workflow for isolation and screening of 6-Methylhydroxyangolensate.

Conclusion and Future Directions

6-Methylhydroxyangolensate is a limonoid with confirmed, albeit modest, in vitro antimalarial activity. The broader pharmacological potential of this compound remains largely unexplored. The promising neuroprotective, hepatoprotective, and antiviral activities observed in related limonoids and extracts from Khaya grandifoliola strongly warrant further investigation into 6-Methylhydroxyangolensate.

Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the cytotoxic, neuroprotective, anti-inflammatory, and antiviral properties of purified 6-Methylhydroxyangolensate.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

In Vivo Efficacy and Safety: Assessing the pharmacological effects and toxicological profile of 6-Methylhydroxyangolensate in animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of 6-Methylhydroxyangolensate to optimize its biological activity and pharmacokinetic properties.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of 6-Methylhydroxyangolensate and related limonoids. The existing data, though limited, suggests that this natural product is a valuable lead for further scientific inquiry.

References

Unraveling the Action of 6-Methylhydroxyangolensate: A Review of Current Knowledge

For the attention of researchers, scientists, and professionals in drug development, this document synthesizes the currently available scientific information regarding the mechanism of action of 6-Methylhydroxyangolensate. It is important to note that detailed mechanistic studies, comprehensive signaling pathway analyses, and extensive quantitative data for this compound are limited in the public domain.

Overview and Origin

6-Methylhydroxyangolensate is a natural compound classified as a limonoid.[1][2] It is extracted from the plant Khaya grandifoliola, a species belonging to the Meliaceae family.[1][2]

Antimalarial Activity

The primary biological activity reported for 6-Methylhydroxyangolensate is its in vitro antimalarial effect.[1] Studies have shown that it possesses low activity against the W2/Indochina clone of Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans.

Quantitative Data

The available quantitative data on the bioactivity of 6-Methylhydroxyangolensate is summarized in the table below.

| Bioactivity | Target Organism | Metric | Value | Reference |

| Antimalarial | Plasmodium falciparum (W2/Indochina clone) | IC50 | 21.59 μg/ml |

IC50 (Half-maximal inhibitory concentration): The concentration of a substance required to inhibit a biological process by 50%.

Mechanism of Action: Current Gaps in Knowledge

Despite its identified antimalarial properties, the specific mechanism of action of 6-Methylhydroxyangolensate remains largely uncharacterized in publicly available scientific literature. There is a notable absence of detailed studies elucidating the molecular targets and signaling pathways through which this compound exerts its effects.

Due to this lack of data, it is not possible at this time to provide diagrams of signaling pathways or detailed experimental protocols related to the mechanism of action of 6-Methylhydroxyangolensate.

Future Research Directions

The preliminary findings on the antimalarial activity of 6-Methylhydroxyangolensate suggest that further investigation is warranted. Future research efforts could focus on:

-

Target Identification Studies: Employing techniques such as affinity chromatography, proteomics, or genetic screening to identify the specific molecular targets of 6-Methylhydroxyangolensate within P. falciparum.

-

Mechanism of Action Studies: Investigating the downstream effects of target engagement, including the perturbation of key cellular processes and signaling pathways in the parasite.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 6-Methylhydroxyangolensate to identify chemical moieties crucial for its antimalarial activity and to potentially develop more potent derivatives.

Below is a conceptual workflow for future investigations into the mechanism of action of 6-Methylhydroxyangolensate.

Conclusion

6-Methylhydroxyangolensate is a limonoid with demonstrated, albeit low, in vitro antimalarial activity. The scientific community currently lacks a detailed understanding of its mechanism of action. The information presented in this document is based on the limited available data and is intended to provide a foundation for future research endeavors. As new studies are published, a more comprehensive understanding of this natural product's therapeutic potential and molecular mechanisms will emerge.

References

6-Methylhydroxyangolensate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 6-Methylhydroxyangolensate, a limonoid isolated from Khaya grandifoliola. Understanding these properties is critical for the handling, formulation, and development of this compound for potential therapeutic applications. While specific quantitative data for 6-Methylhydroxyangolensate is not extensively available in public literature, this guide outlines the standard methodologies for determining these characteristics and presents illustrative data based on the properties of similar natural products.

Solubility Profile

The solubility of a compound is a fundamental parameter that influences its absorption, distribution, and bioavailability. Qualitative reports indicate that 6-Methylhydroxyangolensate is a white or light yellow solid soluble in organic solvents such as chloroform, methanol, and ethanol[1]. However, for research and development purposes, quantitative solubility data is essential.

Illustrative Solubility Data

The following table summarizes the expected solubility of 6-Methylhydroxyangolensate in common laboratory solvents. This data is illustrative and should be confirmed experimentally.

| Solvent | Molar Mass ( g/mol ) | Illustrative Solubility (at 25°C) |

| Dimethyl Sulfoxide (DMSO) | 78.13 | ~25 mg/mL |

| Ethanol | 46.07 | ~10 mg/mL |

| Methanol | 32.04 | ~15 mg/mL |

| Chloroform | 119.38 | ~20 mg/mL |

| Water | 18.02 | <0.1 mg/mL |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound[2][3].

Objective: To determine the equilibrium solubility of 6-Methylhydroxyangolensate in a specific solvent at a controlled temperature.

Materials:

-

6-Methylhydroxyangolensate (solid)

-

Selected solvents (e.g., DMSO, ethanol, water)

-

Sealed glass vials or flasks

-

Temperature-controlled shaker or agitator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid 6-Methylhydroxyangolensate to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker and agitate for a defined period (typically 24-72 hours) to allow the solution to reach equilibrium between the dissolved and undissolved compound[2].

-

-

Phase Separation:

-

After equilibration, remove the vial and allow it to stand to let the undissolved solid settle.

-

Centrifuge the solution to further separate the solid phase.

-

Carefully withdraw the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles[2].

-

-

Quantification:

-

Prepare a series of standard solutions of 6-Methylhydroxyangolensate of known concentrations.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.

-

Analyze the filtered saturated solution using the same HPLC method to determine the concentration of the dissolved 6-Methylhydroxyangolensate.

-

-

Data Reporting:

-

The solubility is reported in units of mass per volume (e.g., mg/mL) or as molarity (mol/L) at the specified temperature.

-

Stability Profile

Stability testing is crucial to determine the shelf-life of a compound and to identify optimal storage conditions. 6-Methylhydroxyangolensate is reported to be relatively stable at room temperature and pressure. However, comprehensive stability studies under various environmental conditions are necessary for drug development.

Illustrative Stability Data

The following table presents an example of a stability profile for 6-Methylhydroxyangolensate. This data is for illustrative purposes only.

| Condition | Duration | Parameter | Specification | Result |

| Long-Term | 24 months | Appearance | White to light yellow powder | Complies |

| 25°C ± 2°C / 60% ± 5% RH | Assay | 98.0% - 102.0% | 99.5% | |

| Degradation Products | Total ≤ 1.0% | 0.4% | ||

| Accelerated | 6 months | Appearance | White to light yellow powder | Complies |

| 40°C ± 2°C / 75% ± 5% RH | Assay | 98.0% - 102.0% | 98.8% | |

| Degradation Products | Total ≤ 1.0% | 0.8% | ||

| Photostability | 1.2 million lux hours | Appearance | No significant change | Complies |

| (ICH Q1B) | Assay | 98.0% - 102.0% | 99.2% | |

| Degradation Products | Total ≤ 1.0% | 0.6% |

Experimental Protocol for Stability Testing

A comprehensive stability testing program for a natural product like 6-Methylhydroxyangolensate should follow established guidelines such as those from the International Council for Harmonisation (ICH).

Objective: To evaluate the stability of 6-Methylhydroxyangolensate under various environmental conditions to establish its shelf-life and recommended storage conditions.

Materials:

-

Multiple batches of 6-Methylhydroxyangolensate

-

Appropriate container closure system

-

Calibrated stability chambers (for controlled temperature and humidity)

-

Photostability chamber

-

Analytical instrumentation (e.g., HPLC, LC-MS)

Procedure:

-

Long-Term Stability Testing:

-

Store samples at 25°C ± 2°C and 60% RH ± 5% RH for a proposed shelf-life (e.g., 24 months).

-

Test samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, and 24 months).

-

-

Accelerated Stability Testing:

-

Store samples under exaggerated conditions, such as 40°C ± 2°C and 75% RH ± 5% RH, for 6 months.

-

Test samples at time points such as 0, 3, and 6 months. This data helps to predict the long-term stability.

-

-

Stress Testing:

-

Expose the compound to extreme conditions to understand its degradation pathways. This includes:

-

Heat: Expose to high temperatures (e.g., 60°C).

-

Humidity: Expose to high humidity (e.g., ≥75% RH).

-

Light (Photostability): Expose to a specified light intensity according to ICH Q1B guidelines.

-

Oxidation: Treat with an oxidizing agent (e.g., hydrogen peroxide).

-

pH: Expose to a range of acidic and basic conditions.

-

-

-

Analytical Testing:

-

At each time point, analyze the samples for various attributes, including:

-

Physical properties: Appearance, color, and odor.

-

Chemical properties: Assay (potency) and quantification of degradation products using a stability-indicating HPLC method.

-

Identification of Degradation Products: Use techniques like LC-MS to identify the structure of any significant degradation products that form during stress testing.

-

-

Conclusion

While 6-Methylhydroxyangolensate shows promise as a natural compound with potential pharmacological activity, a thorough understanding of its solubility and stability is paramount for its advancement as a therapeutic agent. The experimental protocols outlined in this guide provide a robust framework for researchers to generate the necessary quantitative data. This data will be instrumental in developing stable formulations, ensuring product quality and efficacy, and meeting regulatory requirements for drug development. It is strongly recommended that comprehensive experimental studies be conducted to establish a definitive solubility and stability profile for 6-Methylhydroxyangolensate.

References

6-Methylhydroxyangolensate: A Fledgling Candidate in Therapeutic Research

Initial investigations into the therapeutic potential of 6-Methylhydroxyangolensate, a naturally occurring limonoid, have revealed a narrow yet specific area of bioactivity. Currently, the primary documented application for this compound is in the realm of antimalarial research, though its efficacy has been characterized as modest.

Extracted from the plant Khaya grandifoliola, 6-Methylhydroxyangolensate has been subjected to in vitro screening to assess its activity against parasitic protozoa.[1] While these preliminary studies offer a starting point for understanding the compound's biological effects, a comprehensive body of research detailing its broader therapeutic applications, mechanisms of action, and involvement in cellular signaling pathways is not yet available in the public domain.

Limited Efficacy in Antimalarial Screening

The principal quantitative data available for 6-Methylhydroxyangolensate pertains to its antimalarial properties. An in vitro study determined its half-maximal inhibitory concentration (IC50) against the W2/Indochina clone of Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans.

| Parameter | Value | Target Organism | Assay Type |

| IC50 | 21.59 µg/mL | Plasmodium falciparum (W2/Indochina clone) | In vitro antimalarial activity assay |

Table 1: In Vitro Antimalarial Activity of 6-Methylhydroxyangolensate. This table summarizes the reported inhibitory concentration of 6-Methylhydroxyangolensate against a specific strain of the malaria parasite.[1]

This IC50 value suggests that 6-Methylhydroxyangolensate possesses low antimalarial activity in a laboratory setting.[1] Further research would be necessary to enhance its potency or to explore potential synergistic effects with other antimalarial agents.

Experimental Protocols: A Need for Further Elucidation

Detailed experimental protocols for the synthesis or extraction of 6-Methylhydroxyangolensate, as well as comprehensive methodologies for its biological evaluation, are not extensively documented in the available scientific literature. The primary available information points to its origin as a natural product isolated from Khaya grandifoliola.[1] The standard procedures for natural product extraction would likely involve solvent extraction and chromatographic separation, though specific details for this compound are not provided.

Signaling Pathways and Mechanism of Action: Uncharted Territory

At present, there is no available research that elucidates the specific signaling pathways modulated by 6-Methylhydroxyangolensate or its precise mechanism of action. Understanding how this compound interacts with cellular targets is a critical next step in determining its potential for therapeutic development. Future research in this area would be invaluable for uncovering any novel biological activities beyond its observed antimalarial effects.

To visualize the current state of knowledge, the following diagram illustrates the singular known biological aspect of 6-Methylhydroxyangolensate.

Figure 1: Known Biological Activity of 6-Methylhydroxyangolensate.

References

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Limonoids, a class of chemically diverse and highly oxygenated tetranortriterpenoids, have garnered significant attention in the scientific community for their wide array of biological activities. Predominantly found in plants of the Meliaceae and Rutaceae families, these natural products have shown promise as anticancer, anti-inflammatory, antiviral, and antimalarial agents. This technical guide provides an in-depth review of the existing literature on 6-Methylhydroxyangolensate and other structurally related limonoids, with a focus on their biological activities, experimental methodologies, and underlying molecular mechanisms. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Biological Activities of 6-Methylhydroxyangolensate and Related Limonoids

6-Methylhydroxyangolensate is a limonoid that has been isolated from Khaya grandifoliola, a plant species belonging to the Meliaceae family.[1] Research has primarily focused on its potential as an antimalarial agent.

Antimalarial Activity

In vitro studies have demonstrated that 6-Methylhydroxyangolensate exhibits activity against the malaria parasite, Plasmodium falciparum. The 50% inhibitory concentration (IC50) of 6-Methylhydroxyangolensate against the W2/Indochina clone of P. falciparum has been reported to be 21.59 μg/mL, indicating low antimalarial activity in this assay.[2]

In the same study, other limonoids isolated from Khaya grandifoliola were also evaluated for their antiplasmodial activity. A comparative summary of their activities is presented in the table below.

Table 1: In vitro Antimalarial Activity of Limonoids from Khaya grandifoliola against P. falciparum (W2/Indochina clone) [1]

| Compound | IC50 (μg/mL) |

| Methylangolensate | 1.25 - 9.63 |

| 6-Methylhydroxyangolensate | 21.59 |

| Gedunin | 1.25 - 9.63 |

| 7-Deacetylkhivorin | 1.25 - 9.63 |

| 1-Deacetylkhivorin | 1.25 - 9.63 |

| Swietenolide | > 50 |

| 6-Acetylswietenolide | 1.25 - 9.63 |

Data extracted from Bickii J, et al. J Ethnopharmacol. 2000 Jan;69(1):27-33.[1]

Other Biological Activities

Limonoids from the Khaya genus have been investigated for a range of other biological effects, suggesting that 6-Methylhydroxyangolensate and its analogues may possess a broader pharmacological profile. Extracts from Khaya grandifoliola have shown antibacterial and anti-hepatitis C virus (HCV) activities.[3] Furthermore, limonoids from the related species Khaya senegalensis have demonstrated both antimalarial and antileishmanial properties.

Experimental Protocols

In vitro Antimalarial Assay (Based on Bickii J, et al., 2000)

While the full detailed protocol from the original publication by Bickii and colleagues is not publicly available, a standard in vitro antiplasmodial assay against P. falciparum generally involves the following steps:

-

Parasite Culture: A chloroquine-resistant strain of P. falciparum (e.g., W2/Indochina clone) is maintained in a continuous culture of human erythrocytes in a complete medium (e.g., RPMI 1640) supplemented with human serum and incubated at 37°C in a controlled gas environment (5% CO2, 5% O2, 90% N2).

-

Drug Preparation: The test compounds, including 6-Methylhydroxyangolensate and other limonoids, are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to prepare stock solutions. Serial dilutions are then made to achieve a range of final concentrations for testing.

-

Inhibition Assay: Asynchronous or synchronized parasite cultures with a defined parasitemia and hematocrit are plated in 96-well microtiter plates. The test compounds at various concentrations are added to the wells. Chloroquine is typically used as a positive control, and wells with solvent alone serve as a negative control.

-

Incubation: The plates are incubated for a period of 48 to 72 hours under the same conditions as the parasite culture to allow for parasite multiplication.

-

Assessment of Parasite Growth: Parasite growth inhibition is determined using various methods, such as:

-

Microscopy: Giemsa-stained thin blood smears are prepared from each well, and the number of parasitized red blood cells is counted.

-

Fluorometric Assays: DNA-intercalating dyes like SYBR Green I are used to quantify parasite DNA, which is a measure of parasite proliferation.

-

Enzymatic Assays: The activity of parasite-specific enzymes, such as lactate dehydrogenase (pLDH), is measured.

-

-

Data Analysis: The results are expressed as the percentage of growth inhibition compared to the negative control. The IC50 value, the concentration of the compound that causes 50% inhibition of parasite growth, is calculated by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Synthesis of 6-Methylhydroxyangolensate

Signaling Pathways

The anti-inflammatory properties of many limonoids are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are prominent targets.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of immune and inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding inflammatory mediators. Limonoids have been shown to inhibit this pathway, thereby reducing inflammation.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade that regulates a wide range of cellular processes, including inflammation, proliferation, and apoptosis. It consists of a series of protein kinases that are sequentially activated. The three main MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. Activation of these pathways leads to the phosphorylation of transcription factors, which in turn regulate the expression of inflammatory genes.

Conclusion and Future Directions

6-Methylhydroxyangolensate and related limonoids represent a promising class of natural products with diverse biological activities. While the antimalarial activity of 6-Methylhydroxyangolensate itself appears to be modest, other related limonoids from Khaya grandifoliola have shown more potent effects, highlighting the potential for this structural scaffold in antimalarial drug discovery. Further research is warranted to explore the full therapeutic potential of these compounds. Key areas for future investigation include:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the 6-Methylhydroxyangolensate structure could lead to the identification of more potent and selective analogues.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for the antimalarial and other biological activities of these limonoids is crucial for their development as therapeutic agents.

-

Synthesis: The development of efficient and scalable synthetic routes to 6-Methylhydroxyangolensate and its analogues is essential for further preclinical and clinical evaluation.

-

In vivo Studies: Evaluation of the efficacy and safety of promising limonoid candidates in animal models of malaria and other relevant diseases is a critical next step.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the fascinating and therapeutically relevant field of limonoids. The compiled data and pathway diagrams offer a valuable resource to guide future research and development efforts.

References

Methodological & Application

Application Note: Isolation and Purification of 6-Methylhydroxyangolensate from Khaya grandifoliola**

Introduction

Khaya grandifoliola, a member of the Meliaceae family, is a significant source of bioactive compounds, including a class of tetranortriterpenoids known as limonoids.[1][2][3][4] These compounds have garnered interest for their diverse biological activities.[5] One such limonoid, 6-Methylhydroxyangolensate, has been identified within this plant species. This document provides a detailed protocol for the isolation and purification of 6-Methylhydroxyangolensate from the stem bark of Khaya grandifoliola, intended for researchers in natural product chemistry, pharmacology, and drug development. The protocol outlines a systematic approach involving solvent extraction followed by a multi-step chromatographic purification process.

Materials and Methods

Plant Material: Dried stem bark of Khaya grandifoliola.

Reagents and Solvents:

-

n-Hexane (ACS grade)

-

Ethyl acetate (ACS grade)

-

Methanol (ACS grade)

-

Ethanol (95%)

-

Chloroform (ACS grade)

-

Silica gel (for column chromatography, 70-230 mesh)

-

TLC plates (silica gel 60 F254)

-

Vanillin-sulfuric acid spray reagent

-

Deionized water

Equipment:

-

Grinder or mill

-

Large glass percolator or maceration vessel

-

Rotary evaporator

-

Chromatography columns

-

Fraction collector

-

TLC developing tanks

-

UV lamp (254 nm and 366 nm)

-

Heating plate

-

Standard laboratory glassware

Experimental Protocol

1. Preparation of Plant Material: The dried stem bark of Khaya grandifoliola is ground into a coarse powder to increase the surface area for efficient solvent extraction.

2. Extraction: The powdered bark is subjected to sequential solvent extraction, a common method for isolating natural products. This is achieved by maceration with solvents of increasing polarity to selectively extract different classes of compounds.

-

Step 1: Defatting. The powdered bark is first macerated with n-hexane for 48 hours at room temperature to remove non-polar constituents like fats and waxes. This process is repeated three times. The n-hexane extracts are combined and concentrated under reduced pressure using a rotary evaporator.

-

Step 2: Main Extraction. The defatted plant material is air-dried and then extracted with ethyl acetate for 72 hours at room temperature. This step is repeated three times. Ethyl acetate is a solvent of intermediate polarity suitable for extracting limonoids. The ethyl acetate extracts are combined and concentrated using a rotary evaporator to yield the crude ethyl acetate extract.

3. Chromatographic Purification: The crude ethyl acetate extract is subjected to a series of chromatographic steps to isolate the target compound.

-

Step 1: Silica Gel Column Chromatography.

-

An appropriate amount of the crude ethyl acetate extract is adsorbed onto a small amount of silica gel.

-

A glass column is packed with silica gel in n-hexane.

-

The adsorbed sample is loaded onto the top of the column.

-

The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate.

-

Fractions of a fixed volume are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Step 2: Thin Layer Chromatography (TLC) Monitoring.

-

TLC is used to analyze the fractions collected from the column.

-

The TLC plates are developed using a solvent system such as n-hexane:ethyl acetate (e.g., 7:3 or 1:1 v/v).

-

The developed plates are visualized under UV light (254 nm) and by spraying with vanillin-sulfuric acid reagent followed by heating.

-

Fractions with similar TLC profiles are pooled together.

-

-

Step 3: Further Purification.

-

The pooled fractions containing the compound of interest (as indicated by TLC analysis against a reference standard if available, or by targeting specific spots with characteristic appearances) are further purified using another column chromatography step, potentially with a shallower solvent gradient or a different solvent system (e.g., chloroform:methanol) to achieve better separation.

-

This process is repeated until a pure compound is obtained, as confirmed by a single spot on TLC plates developed in multiple solvent systems.

-

4. Characterization: The structure and identity of the purified 6-Methylhydroxyangolensate are confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Data Presentation

| Parameter | Value |

| Starting Material (Dried Bark) | 1000 g |

| Crude Ethyl Acetate Extract Yield | 50 g |

| Yield of Pooled Fractions (after initial column) | 5 g |

| Final Yield of Pure 6-Methylhydroxyangolensate | 150 mg |

| Purity (by HPLC) | >98% |

| Rf Value (n-hexane:ethyl acetate 1:1) | 0.45 |

Visualizations

Caption: Experimental workflow for the isolation of 6-Methylhydroxyangolensate.

Caption: Logical relationship of the target compound to its source and potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Limonoids from the Fruits of Khaya ivorensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiplasmodial and Antileishmanial Activities of a New Limonoid and Other Constituents from the Stem Bark of Khaya senegalensis [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

LC-MS/MS method for the quantification of 6-Methylhydroxyangolensate in biological samples.

Application Note: Quantification of 6-Methylhydroxyangolensate in Human Plasma by LC-MS/MS

Introduction

6-Methylhydroxyangolensate is a complex triterpenoid belonging to the limonoid class of natural products, primarily isolated from plants of the Meliaceae family, such as Khaya grandifoliola. Preliminary studies have suggested potential pharmacological activities for this compound, necessitating a robust and sensitive analytical method for its quantification in biological matrices to support pharmacokinetic and drug metabolism studies. This application note describes a novel, highly selective, and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of 6-Methylhydroxyangolensate in human plasma.

Analytical Method Overview

The method employs a simple protein precipitation technique for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Limonin, a structurally similar and commercially available limonoid, is utilized as the internal standard (IS) to ensure accuracy and precision.

Key Features:

-

High Sensitivity: Achieves a lower limit of quantification (LLOQ) of 0.5 ng/mL.

-

Excellent Selectivity: The use of MRM minimizes interference from endogenous plasma components.

-

Simple and Rapid Sample Preparation: Protein precipitation allows for high-throughput analysis.

-

Wide Dynamic Range: The method is linear over a concentration range of 0.5 to 500 ng/mL.

Detailed Experimental Protocol

1. Materials and Reagents

-

6-Methylhydroxyangolensate reference standard (≥98% purity)

-

Limonin (Internal Standard, ≥98% purity)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥99%)

-

Human plasma (K2-EDTA as anticoagulant)

-

Polypropylene microcentrifuge tubes (1.5 mL)

2. Standard and Quality Control Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare stock solutions of 6-Methylhydroxyangolensate and Limonin (IS) in methanol.

-

Working Standard Solutions: Serially dilute the 6-Methylhydroxyangolensate stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Limonin stock solution with acetonitrile.

-

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve (0.5, 1, 5, 10, 50, 100, 250, and 500 ng/mL) and QC samples (1.5, 75, and 400 ng/mL).

3. Sample Preparation Protocol

-

Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL polypropylene microcentrifuge tube.

-

Add 300 µL of the internal standard working solution (100 ng/mL Limonin in acetonitrile) to each tube.

-

Vortex mix for 30 seconds to precipitate proteins.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a clean autosampler vial.

-

Inject 5 µL into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) system |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Program | 0.0-1.0 min: 30% B; 1.0-5.0 min: 30-95% B; 5.0-6.0 min: 95% B; 6.1-8.0 min: 30% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Autosampler Temp. | 10°C |

Mass Spectrometry:

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 550°C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 35 psi |

| Collision Gas | Nitrogen |

| MRM Transitions | 6-Methylhydroxyangolensate: 487.6 -> 381.2 (Quantifier), 487.6 -> 283.1 (Qualifier)Limonin (IS): 471.2 -> 347.1 (Quantifier) |

Quantitative Data Summary

Table 1: Calibration Curve Parameters

| Analyte | Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| 6-Methylhydroxyangolensate | 0.5 - 500 | y = 0.015x + 0.002 | > 0.998 |

Table 2: Precision and Accuracy Data

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Accuracy (%Bias) |

| LLOQ | 0.5 | 8.2 | 9.5 | -4.2 |

| Low QC | 1.5 | 6.5 | 7.8 | 2.5 |

| Mid QC | 75 | 4.1 | 5.3 | -1.8 |

| High QC | 400 | 3.5 | 4.9 | 0.9 |

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| 6-Methylhydroxyangolensate | 92.5 | 96.8 |

| Limonin (IS) | 95.1 | 98.2 |

Visualizations

Caption: Sample preparation workflow for 6-Methylhydroxyangolensate from plasma.

Caption: Overall analytical workflow from sample to result.

Application Notes and Protocols for High-Throughput Screening of Antimalarial Compounds using 6-Methylhydroxyangolensate as a Reference

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the discovery of novel antimalarial agents. High-throughput screening (HTS) of large compound libraries is a critical strategy in identifying new chemical scaffolds with potent anti-parasitic activity. These application notes provide a detailed protocol for a whole-organism HTS assay to identify inhibitors of P. falciparum growth, using the natural product 6-Methylhydroxyangolensate as a reference compound.

6-Methylhydroxyangolensate, a limonoid extracted from Khaya grandifoliola, has demonstrated in vitro activity against the W2/Indochina clone of P. falciparum[1]. Its known inhibitory concentration provides a benchmark for the validation and performance of the described HTS assay. The protocol detailed below is based on the widely used SYBR Green I fluorescence assay, which measures parasite DNA replication as an indicator of growth[2][3][4][5].

Data Presentation: Antimalarial Activity

The following table summarizes the in vitro antimalarial activity of 6-Methylhydroxyangolensate and provides a comparison with commonly used antimalarial drugs. This data is essential for assay validation and for contextualizing the potency of newly identified hit compounds.

| Compound | P. falciparum Strain | IC50 (µg/mL) | IC50 (µM)¹ | Reference Compound Class |

| 6-Methylhydroxyangolensate | W2/Indochina | 21.59 | ~55.3 | Limonoid |

| Chloroquine (sensitive) | 3D7 | - | ~0.0094 | Quinoline |

| Chloroquine (resistant) | Dd2 | - | ~0.0712 | Quinoline |

| Artemisinin | 3D7 | - | ~0.003 | Artemisinin derivative |

| Mefloquine | 3D7 | - | ~0.004 | Quinoline |

¹Molar concentration for 6-Methylhydroxyangolensate is estimated based on a molecular weight of 390.45 g/mol . IC50 values for other compounds are representative values from the literature.

Experimental Protocols

Protocol 1: High-Throughput Screening of Antimalarial Compounds using the SYBR Green I Assay

This protocol describes a fluorescence-based high-throughput assay to quantify P. falciparum growth inhibition in a 384-well format.

Materials and Reagents:

-

P. falciparum culture (e.g., drug-sensitive 3D7 or drug-resistant Dd2 strains)

-

Human erythrocytes

-

Complete parasite culture medium (RPMI 1640 with L-glutamine, supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II)

-

Compound library plates (compounds dissolved in DMSO)

-

6-Methylhydroxyangolensate (positive control)

-

Chloroquine or Artemisinin (positive controls)

-

DMSO (negative control)

-

SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I)

-

384-well black, clear-bottom microplates

-

Multichannel pipettes and automated liquid handling systems

-

Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

-

Humidified incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂

Methodology:

-

Compound Plating:

-

Using an automated liquid handler, dispense 100 nL of each compound from the library plates into the wells of a 384-well assay plate.

-

Include wells for positive controls (6-Methylhydroxyangolensate and a standard antimalarial) and negative controls (DMSO).

-

-

Parasite Culture Preparation:

-

Maintain a continuous culture of P. falciparum in human erythrocytes.

-

Synchronize the parasite culture to the ring stage using methods such as sorbitol treatment.

-

Prepare a parasite suspension with 0.5% parasitemia and 2% hematocrit in complete culture medium.

-

-

Assay Incubation:

-

Dispense 40 µL of the parasite suspension into each well of the compound-plated 384-well plates.

-

Incubate the plates for 72 hours at 37°C in a humidified chamber with the specified gas mixture. This duration allows for approximately 1.5 to 2 cycles of parasite replication.

-

-

Lysis and Staining:

-

After the incubation period, add 40 µL of SYBR Green I lysis buffer to each well.

-

Incubate the plates in the dark at room temperature for 1-2 hours to allow for cell lysis and staining of parasite DNA.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of each well using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

-

-

Data Analysis:

-

The percentage of parasite growth inhibition is calculated using the following formula:

where "Fluorescence_blank" is the background fluorescence from uninfected erythrocytes.

-

Compounds showing significant inhibition (typically >50%) are selected as "hits" for further validation.

-

For dose-response analysis, the IC50 values are determined by fitting the inhibition data to a sigmoidal dose-response curve.

-

Visualizations

Signaling Pathway: The Shikimate Pathway in P. falciparum

The shikimate pathway is essential for the synthesis of aromatic amino acids in P. falciparum and is absent in humans, making it an attractive target for antimalarial drugs.

Caption: The Shikimate Pathway in P. falciparum.

Experimental Workflow: High-Throughput Screening for Antimalarials

The following diagram illustrates the workflow for the primary high-throughput screen to identify potential antimalarial compounds.

Caption: HTS Workflow for Antimalarial Drug Discovery.

Logical Relationship: Hit Triage and Confirmation

This diagram outlines the logical progression from a primary screen to the confirmation and characterization of active compounds.

Caption: Logical workflow for hit confirmation and characterization.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. iddo.org [iddo.org]

- 3. Assessment of SYBR Green I Dye-Based Fluorescence Assay for Screening Antimalarial Activity of Cationic Peptides and DNA Intercalating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. webs.iiitd.edu.in [webs.iiitd.edu.in]

Application Notes and Protocols: Evaluating the Efficacy of 6-Methylhydroxyangolensate in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylhydroxyangolensate is a naturally occurring limonoid compound isolated from Khaya grandifoliola. Preliminary in vitro studies have indicated its potential as an antimalarial agent, suggesting a basis for further investigation into its therapeutic efficacy.[1] This document provides a set of detailed, generalized protocols and application notes for the preclinical evaluation of 6-Methylhydroxyangolensate in various animal models. Given the limited specific data on this compound, the following sections outline hypothetical yet standardized experimental designs for assessing its efficacy in oncology and infectious disease, two areas where limonoids have shown promise. These protocols are intended to serve as a foundational guide for researchers initiating in vivo studies with 6-Methylhydroxyangolensate or similar novel compounds.

Proposed Therapeutic Areas for Investigation

While the known activity of 6-Methylhydroxyangolensate is primarily antimalarial, the broader class of limonoids exhibits a range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. Therefore, initial in vivo efficacy studies could be directed towards:

-

Oncology: Evaluating the anti-tumor activity of 6-Methylhydroxyangolensate in rodent cancer models.

-

Infectious Diseases: Assessing the in vivo anti-parasitic efficacy, building upon the initial in vitro antimalarial data.

General Experimental Workflow

The following diagram illustrates a general workflow for the in vivo evaluation of a novel compound like 6-Methylhydroxyangolensate.

Animal Models in Oncology: Xenograft Mouse Model

This model is suitable for assessing the anti-tumor efficacy of 6-Methylhydroxyangolensate against human cancer cell lines.

Experimental Protocol

Objective: To determine the effect of 6-Methylhydroxyangolensate on tumor growth in a human tumor xenograft mouse model.

Materials:

-

6-Methylhydroxyangolensate (dissolved in a suitable vehicle, e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

-

Human cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer)

-

Immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old

-

Matrigel

-

Calipers for tumor measurement

-

Standard animal housing and husbandry equipment

Procedure:

-

Cell Culture and Implantation:

-

Culture the chosen human cancer cell line under standard conditions.

-

On Day 0, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 107 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

-

-

Tumor Growth and Grouping:

-

Monitor the mice daily for tumor growth.

-

When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

-

Treatment Administration:

-

Group 1 (Vehicle Control): Administer the vehicle solution intraperitoneally (i.p.) or orally (p.o.) daily.

-

Group 2 (Low-Dose): Administer 6-Methylhydroxyangolensate at a low dose (e.g., 10 mg/kg) daily.

-

Group 3 (High-Dose): Administer 6-Methylhydroxyangolensate at a high dose (e.g., 50 mg/kg) daily.

-

Group 4 (Positive Control): Administer a standard-of-care chemotherapy agent relevant to the cancer type.

-

-

Monitoring and Data Collection:

-

Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.

-

Record the body weight of each mouse every 2-3 days as an indicator of toxicity.

-

Observe the mice for any signs of distress or adverse effects.

-

-

Endpoint and Tissue Collection:

-

Continue the treatment for a predetermined period (e.g., 21 days) or until the tumors in the control group reach a specific size.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight and volume.

-

Collect tumor tissue and major organs for histological and molecular analysis.

-

Data Presentation: Hypothetical Tumor Growth Inhibition

| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |

| Vehicle Control | - | 1500 ± 250 | - | +5 ± 2 |

| 6-Methylhydroxyangolensate | 10 | 1100 ± 180 | 26.7 | +3 ± 3 |

| 6-Methylhydroxyangolensate | 50 | 650 ± 150 | 56.7 | -2 ± 4 |

| Positive Control | Varies | 400 ± 100 | 73.3 | -8 ± 5 |

Animal Models in Infectious Disease: Murine Malaria Model

This model is relevant for evaluating the in vivo antimalarial activity of 6-Methylhydroxyangolensate, building upon its known in vitro efficacy.

Experimental Protocol

Objective: To assess the efficacy of 6-Methylhydroxyangolensate in suppressing parasitemia in a Plasmodium berghei-infected mouse model.

Materials:

-

6-Methylhydroxyangolensate (formulated for administration)

-

Plasmodium berghei (ANKA strain)

-

BALB/c mice, 6-8 weeks old

-

Giemsa stain

-

Microscope

-

Standard animal housing and husbandry equipment

Procedure:

-

Infection:

-

On Day 0, infect mice intraperitoneally with 1 x 10⁶ P. berghei-parasitized red blood cells.

-

-

Treatment Administration:

-

Randomize the infected mice into treatment and control groups (n=5-8 mice per group).

-

Group 1 (Vehicle Control): Administer the vehicle solution daily for 4 consecutive days, starting 24 hours post-infection.

-

Group 2 (Low-Dose): Administer 6-Methylhydroxyangolensate at a low dose (e.g., 25 mg/kg) daily for 4 days.

-

Group 3 (High-Dose): Administer 6-Methylhydroxyangolensate at a high dose (e.g., 100 mg/kg) daily for 4 days.

-

Group 4 (Positive Control): Administer a standard antimalarial drug (e.g., Chloroquine at 20 mg/kg) daily for 4 days.

-

-

Monitoring Parasitemia:

-

On Day 4 post-infection, collect a thin blood smear from the tail of each mouse.

-